molecular formula C11H21N3 B13628408 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine

3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine

Cat. No.: B13628408
M. Wt: 195.30 g/mol
InChI Key: ZASDGYHWSWVISG-UHFFFAOYSA-N
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Description

3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features sec-butyl and isobutyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Sec-butyl)-4-isopropyl-1h-pyrazol-5-amine
  • 3-(Sec-butyl)-4-tert-butyl-1h-pyrazol-5-amine
  • 3-(Sec-butyl)-4-methyl-1h-pyrazol-5-amine

Uniqueness

3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine is unique due to the specific arrangement of its sec-butyl and isobutyl groups. This structural configuration can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-butan-2-yl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-8(4)10-9(6-7(2)3)11(12)14-13-10/h7-8H,5-6H2,1-4H3,(H3,12,13,14)

InChI Key

ZASDGYHWSWVISG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=NN1)N)CC(C)C

Origin of Product

United States

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